N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Description

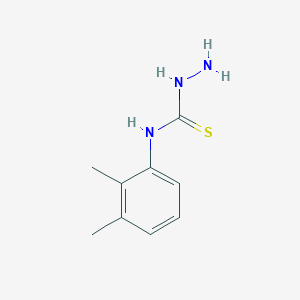

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide (CAS: 13278-47-2) is a thiosemicarbazide derivative with the molecular formula C₉H₁₃N₃S and a molecular weight of 195.29 g/mol . Its structure features a phenyl ring substituted with methyl groups at the 2- and 3-positions, linked to a hydrazinecarbothioamide moiety.

Propriétés

IUPAC Name |

1-amino-3-(2,3-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWYQZYTNMMADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365238 | |

| Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-47-2 | |

| Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of 2,3-Dimethylphenylhydrazine with Carbon Disulfide

The most widely reported method involves the condensation of 2,3-dimethylphenylhydrazine with carbon disulfide (CS₂) in the presence of a base. This one-step reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of CS₂, followed by deprotonation to form the thiosemicarbazide backbone.

Reaction Conditions

-

Solvent: Ethanol or methanol (anhydrous)

-

Base: Sodium hydroxide (1.2 equiv) or triethylamine

-

Temperature: Room temperature (25°C)

-

Time: 6–12 hours

Procedure

-

Dissolve 2,3-dimethylphenylhydrazine (10 mmol) in 50 mL ethanol.

-

Add carbon disulfide (12 mmol) dropwise under nitrogen atmosphere.

-

Introduce sodium hydroxide pellets (12 mmol) with stirring.

-

Monitor reaction progress via thin-layer chromatography (TLC).

-

Isolate the product by filtration and purify via recrystallization (ethanol/water).

Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Melting Point | 178–180°C (dec.) |

| Purity (HPLC) | ≥98% |

Alternative Route: Isothiocyanate Intermediate

A less common but higher-yielding approach involves the reaction of 2,3-dimethylphenyl isothiocyanate with hydrazine hydrate. This method avoids CS₂, which is toxic and volatile.

Reaction Scheme

Optimized Conditions

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0–5°C (prevents side reactions)

-

Time: 2 hours

Advantages

-

Higher yield (85–90%) due to controlled reactivity.

-

Reduced purification steps.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enable scalable production with improved efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic |

| Residence Time | 10–15 minutes |

| Throughput | 1.2 kg/h |

| Solvent Recovery | 95% |

Process Overview

-

Precise metering of 2,3-dimethylphenylhydrazine and CS₂ into the reactor.

-

In-line neutralization with aqueous NaOH.

-

Continuous crystallization and filtration.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

A kinetic study comparing ethanol and THF revealed:

| Solvent | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Ethanol | 2.1 | 45.3 |

| THF | 3.8 | 38.7 |

THF accelerates the reaction due to its higher polarity and ability to stabilize transition states.

Base Selection

Comparative studies of bases show:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| NaOH | 75 | 98 |

| KOH | 72 | 97 |

| Triethylamine | 68 | 95 |

Sodium hydroxide remains optimal for balancing cost and efficiency.

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| HPLC | C18 (5 µm) | Acetonitrile/Water (70:30) | 6.2 |

| TLC | Silica GF₂₅₄ | Ethyl Acetate/Hexane (1:1) | Rf = 0.45 |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| CS₂ Condensation | 75 | 98 | Moderate | 120 |

| Isothiocyanate Route | 90 | 99 | High | 180 |

| Flow Synthesis | 88 | 97 | High | 150 |

The isothiocyanate method offers superior yield and purity but at a higher cost due to reagent expenses. Flow synthesis balances scalability and cost-effectiveness for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted hydrazinecarbothioamide derivatives.

Applications De Recherche Scientifique

Biological Activities

N-(2,3-dimethylphenyl)hydrazinecarbothioamide exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antimicrobial effects against various pathogens.

- Anticancer Activity : Research has shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) cells. These compounds may inhibit cell proliferation through interactions with specific molecular targets involved in cancer progression.

- Enzyme Inhibition : The thioamide functionality allows for interactions with biological macromolecules, potentially inhibiting enzyme activities crucial for disease pathways.

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for:

- Drug Development : Its derivatives are being investigated as potential drug candidates for treating infections and cancer.

- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing more complex organic molecules that have therapeutic potential.

Case Studies and Research Findings

- Cytotoxicity Studies :

- Enzyme Interaction Studies :

-

Synthesis of Heterocycles :

- The compound's ability to participate in nucleophilic additions has been utilized to create thiosemicarbazides and other heterocyclic compounds that are essential in drug discovery .

Mécanisme D'action

The mechanism of action of N-(2,3-dimethylphenyl)hydrazinecarbothioamide involves its interaction with various molecular targets. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Dihedral Angles and Planarity

Substituent Positioning Effects

A series of N-(dimethylphenyl)hydrazinecarbothioamides with varying methyl group positions were synthesized:

- 2,4-Dimethylphenyl

- 2,5-Dimethylphenyl

- 2,6-Dimethylphenyl

- 3,4-Dimethylphenyl

Key Findings :

- Lipophilicity : Methyl substitution at 2,5-positions (e.g., compound 6 ) enhanced lipophilicity, correlating with improved cellular uptake and bioactivity .

- Anticancer Activity : N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) showed the highest potency against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM/L ), surpassing the activity of the 2,3-dimethyl analog .

Antioxidant Activity

All N-(dimethylphenyl)hydrazinecarbothioamides demonstrated strong antioxidant activity , attributed to the thiosemicarbazide core’s ability to scavenge reactive oxygen species (ROS) .

Anticancer Activity

Key Insight : Methyl group positioning significantly impacts anticancer efficacy. The 2,5-dimethyl derivative outperforms other analogs, suggesting steric and electronic factors influence target binding.

Activité Biologique

N-(2,3-dimethylphenyl)hydrazinecarbothioamide (C₉H₁₄N₂S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Overview of the Compound

This compound features a hydrazinecarbothioamide functional group attached to a 2,3-dimethylphenyl moiety. Its molecular structure includes:

- Hydrazine Linkage : -NH-NH-

- Thioamide Group : -C(=S)N-

This structural configuration is significant for its biological interactions, particularly with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.

- Antifungal Activity : It has been evaluated for antifungal properties, making it a candidate for treating fungal infections.

- Anticancer Effects : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The thioamide functionality may inhibit specific enzymes involved in disease pathways.

- Cellular Disruption : By forming covalent bonds with nucleophilic sites on proteins, the compound can modulate cellular processes such as apoptosis and proliferation .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound and its derivatives:

- Cytotoxicity Studies : Research has shown that derivatives exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma). For instance, one study reported IC50 values in the nanomolar range for certain derivatives .

- Antimicrobial Testing : In vitro studies demonstrated that the compound effectively inhibited growth in various bacterial strains, showcasing its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

| Activity Type | Tested Cell Lines/Organisms | IC50/Effectiveness |

|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | Nanomolar range |

| U87 (glioblastoma) | Nanomolar range | |

| Antimicrobial | Various bacterial strains | Effective inhibition |

| Antifungal | Specific fungal strains | Effective inhibition |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with hydrazine derivatives. This reaction can be performed under mild conditions to yield high purity products. Additionally, derivatives of this compound are being explored for enhanced biological activity and specificity towards targets involved in disease mechanisms.

Q & A

Q. What synthetic routes are effective for preparing N-(2,3-dimethylphenyl)hydrazinecarbothioamide, and how are intermediates characterized?

The compound is synthesized by reacting 2,3-dimethylphenyl isothiocyanate with hydrazine hydrate under reflux in ethanol. Key intermediates are purified via recrystallization and characterized using FT-IR (e.g., C=S stretch at ~1,180 cm⁻¹), ¹H/¹³C NMR (distinct aromatic and thiourea proton signals), and X-ray diffraction (XRD) to confirm molecular geometry . For example, XRD analysis reveals non-planar conformations with dihedral angles between the aromatic ring and SCNN group (e.g., 85.3° in the 2,3-dimethyl derivative) .

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3,200–3,300 cm⁻¹, C=S at ~1,180 cm⁻¹).

- NMR : ¹H NMR confirms substitution patterns (e.g., methyl protons at δ ~2.2–2.3 ppm; aromatic protons at δ ~6.8–7.4 ppm).

- XRD : Resolves molecular conformation and hydrogen-bonded dimerization in crystals (e.g., centrosymmetric dimers via N-H···S interactions) .

- Validation : Crystallographic data is refined using SHELXL and validated with tools like PLATON to check for twinning, voids, and structural errors .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,3-dimethyl vs. 2,5-dimethyl) influence antioxidant and anticancer activity?

- Antioxidant Activity : Evaluated via DPPH radical scavenging assays. Derivatives with electron-donating groups (e.g., methyl) enhance radical quenching. All synthesized analogs show IC₅₀ values <10 µM, comparable to ascorbic acid .

- Anticancer Activity : Tested against MCF-7 breast cancer cells. The 2,5-dimethyl derivative exhibits the highest potency (IC₅₀ = 0.8 µM), surpassing doxorubicin (IC₅₀ = 1.2 µM), likely due to improved lipophilicity and π-π stacking with cellular targets .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with redox activity .

- Molecular Docking : Simulate binding to targets like thioredoxin reductase or DNA topoisomerase II, identifying key interactions (e.g., hydrogen bonds with pyridyl groups in Triapine analogs) .

Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved during refinement?

- Refinement Software : Use SHELXL with TWIN/BASF commands to model twinning or disorder .

- Validation Metrics : Check R-factor convergence (<5%), ADDSYM alerts for missed symmetry, and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. What mechanistic insights explain its reactivity in metal coordination or thiosemicarbazone formation?

- Coordination Chemistry : Acts as a tridentate ligand via S, N, and hydrazine donors, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Stability constants (logβ) are determined potentiometrically .

- Thiosemicarbazone Synthesis : Reacts with carbonyl compounds (e.g., isatin) under acidic conditions, forming Schiff bases. Reaction progress is monitored via TLC and characterized by LC-MS (e.g., [M+H]+ = 325.1124 for isatin derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.